molecular formula C10H24P2 B1585043 1,2-Bis(diethylphosphino)ethane CAS No. 6411-21-8

1,2-Bis(diethylphosphino)ethane

Cat. No. B1585043
CAS RN: 6411-21-8
M. Wt: 206.24 g/mol
InChI Key: MIOCUERTSIJEDP-UHFFFAOYSA-N
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Description

1,2-Bis(diethylphosphino)ethane is a polydentate phosphine ligand . It is a colorless, air-sensitive liquid that is soluble in organic solvents .


Synthesis Analysis

The synthesis of 1,2-Bis(diethylphosphino)ethane involves the reaction of in situ prepared lithium salt of 2-bromo-m-xylene with 1,2-bis(dichlorophosphino)ethane in diethylether . It can also be synthesized by the reaction of methylmagnesium iodide with 1,2-bis(dichlorophosphino)ethane .


Molecular Structure Analysis

The molecular structure of 1,2-Bis(diethylphosphino)ethane has been characterized by NMR and single crystal X-ray crystal structure analysis . The solid state data were also calculated by DFT .


Chemical Reactions Analysis

The reactions between trans-[Mo(N2)2(depe)2][depe = 1,2-bis(diethylphosphino)ethane] and hydrogen chloride in tetrahydrofuran have been studied . The initial reaction involves rapid formation of the isolable [MoH(N2)2(depe)2]+ .


Physical And Chemical Properties Analysis

1,2-Bis(diethylphosphino)ethane has a molecular weight of 206.25 . It is a liquid with a density of 0.880 g/mL at 25 °C . The empirical formula is C10H24P2 .

Scientific Research Applications

Synthesis and Material Science

1,2-Bis(diethylphosphino)ethane, often abbreviated as depe, has been utilized in various syntheses and material science applications. For instance, Burt et al. (1979) reported a convenient synthesis method for 1,2-bis(diethylphosphino)ethane, highlighting its importance in the preparation of tetraalkyldiphosphines, which are key intermediates in organometallic chemistry (Burt, Chatt, Hussain, & Leigh, 1979). Similarly, Noor, Qayyum, and Khan (2019) developed a synthesis for 1,2-bis(2,6-dimethylphenylphosphino)ethane, demonstrating the compound's significance in expanding the phosphine ligand family (Noor, Qayyum, & Khan, 2019).

Catalysis

In catalysis, 1,2-bis(diethylphosphino)ethane has been used in various metal complexes. For example, Ricci et al. (2004) synthesized chromium(II) bidentate phosphine complexes using depe, which showed high activity in the polymerization of 1,3-butadiene (Ricci, Forni, Boglia, & Sonzogni, 2004). Additionally, Nune and Tanaka (2007) reported that palladium complexes with 1,2-bis(diethylphosphino)ethane exhibited unique regioselectivity in chemical reactions (Nune & Tanaka, 2007).

Medical Imaging and Health Science

1,2-Bis(diethylphosphino)ethane has also been explored in medical imaging. Thakur et al. (1984) evaluated technetium-99m labeled bis(1,2-diethylphosphino)ethane as a cardiac perfusion agent in various animal models and human volunteers, highlighting its potential in medical diagnostics (Thakur et al., 1984).

Molecular Structure and Bonding

The compound has been central in studies investigating molecular structures and bonding. For instance, the structure of bis[1,2-bis(diethylphosphino)ethane-P,P']-hydrido(dinitrogen-N)iron(II) tetraphenylborate was examined by Buys et al. (1993) to understand the arrangement around the iron center (Buys, Field, Hambley, & Mcqueen, 1993).

Electrocatalysis

In electrocatalysis, 1,2-bis(diethylphosphino)ethane has been instrumental. Kirchhoff, Heineman, and Deutsch (1987) studied the electrochemistry of rhenium(III) complexes with 1,2-bis(diethylphosphino)ethane, demonstrating its role in understanding redox properties in inorganic chemistry (Kirchhoff, Heineman, & Deutsch, 1987).

Safety And Hazards

1,2-Bis(diethylphosphino)ethane is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or in contact with skin .

Future Directions

Research efforts have more recently been centered on modifying the organic substituents on the phosphorus atom . This allows the properties such as the electronic nature, the steric requirements, or solubility of the ligand and their corresponding metal complexes to be fine-tuned to suit the desired application .

properties

IUPAC Name

2-diethylphosphanylethyl(diethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24P2/c1-5-11(6-2)9-10-12(7-3)8-4/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOCUERTSIJEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(CC)CCP(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20214324
Record name 1,2-Bis(diethylphosphino)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20214324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(diethylphosphino)ethane

CAS RN

6411-21-8
Record name 1,2-Bis(diethylphosphino)ethane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Bis(diethylphosphino)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20214324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis(diethylphosphino)ethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,130
Citations
RJ Burt, J Chatt, W Hussain, GJ Leigh - Journal of Organometallic …, 1979 - Elsevier
A simple synthesis of 1,2-bis(dimethylphosphino)ethane, 1,2-bis(diethyl-phosphino)ethane, and 1,2-bis(dicyclohexylphosphino)ethane is reported. The method involves the synthesis of …
Number of citations: 156 www.sciencedirect.com
DM Halepoto, DGL Holt, LF Larkworthy… - Journal of the …, 1989 - pubs.rsc.org
Spin Crossover in Chromium(ii) Complexes and the Crystal and Molecular Structure of the High Spin Form of Bis[l,2-bis(diethylpho Page 1 1322 J. CHEM. SOC., CHEM. COMMUN., 1989 Spin …
Number of citations: 80 pubs.rsc.org
RA Henderson - Journal of the Chemical Society, Dalton Transactions, 1984 - pubs.rsc.org
The reactions between trans-[Mo(N2)2(depe)2][depe = 1,2-bis(diethylphosphino)ethane] and hydrogen chloride in tetrahydrofuran have been studied. The initial reaction involves rapid …
Number of citations: 21 pubs.rsc.org
S Komiya, M Akita, A Yoza, N Kasuga… - Journal of the …, 1993 - pubs.rsc.org
Isolation of a Zerovalent Iron Dinitrogen Complex with 1,2-Bis(diethylphosphino)ethane Ligands Page 1 J. CHEM. SOC., CHEM. COMMUN., 1993 787 Isolation of a Zerovalent Iron Dinitrogen …
Number of citations: 44 pubs.rsc.org
JE Barclay, A Hills, DL Hughes, GJ Leigh - Journal of the Chemical …, 1988 - pubs.rsc.org
The crystal structures of [Fel2(depe)2](depe = Et2PCH2CH2PEt2), [FeCl2(opdp)2]·thf, [Fe(MeCN)2-(opdp)2]I2, and [Fel(opdp)2]I·1.85CH2Cl2[opdp =o-phenylenebis(diphenylphosphine…
Number of citations: 19 pubs.rsc.org
EC alyea, DW Meek - Inorganic Chemistry, 1972 - ACS Publications
l, 2-Bis (diethylphosphino) ethane (TEP) forms five-coordinate, diamagnetic [Ni (TEP) 2X] B (CeH5) 4 (X= Cl, Br, I, NCS) complexes, as well as the four-coordinate, diamagnetic [Ni (TEP) …
Number of citations: 37 pubs.acs.org
A Noor, S Qayyum, SA Khan - Journal of Chemical Crystallography, 2020 - Springer
A simple synthesis of 1,2-bis(2,6-dimethylphenylphosphino)ethane is reported. Synthesis involves reaction of in situ prepared lithium salt of 2-bromo-m-xylene with 1,2-bis(…
Number of citations: 1 link.springer.com
JR Bleeke, RJ Wittenbrink - Journal of organometallic chemistry, 1991 - Elsevier
Abstract Treatment of (Cl) 2 Fe(depe) 2 (depe = Et 2 PCH 2 CH 2 PEt 2 ) with two equivalents of potassium pentadienide produces (η 3 -pentadienyl) 2 Fe(depe) (1). Compound 1 …
Number of citations: 14 www.sciencedirect.com
SJ Berners-Price, MA Mazid, PJ Sadler - Journal of the Chemical …, 1984 - pubs.rsc.org
Bis-chelated four-co-ordinate gold(I)–phosphine complexes of 1,2-bis(diphenylphosphino)ethane (dppe) and 1,2-bis(diethylphosphino)ethane (depe) exhibit exceptionally high …
Number of citations: 67 pubs.rsc.org
LD Field, MP Wilkinson - Organometallics, 1997 - ACS Publications
Two equivalents of dfmpe [dfmpe = 1,2-bis(bis(trifluoromethyl)phosphino)ethane] reacts with tris(triphenylphosphine)hydridochlororuthenium(II) to yield the ruthenium complex RuHCl(…
Number of citations: 10 pubs.acs.org

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